molecular formula C11H20O4 B050534 2,2,6,6-Tetramethylpimelic Acid CAS No. 2941-45-9

2,2,6,6-Tetramethylpimelic Acid

Cat. No. B050534
CAS RN: 2941-45-9
M. Wt: 216.27 g/mol
InChI Key: CKUJONFLPBQEKM-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpimelic acid (TMPA) is a naturally occurring dicarboxylic acid found in the cell walls of certain bacteria. It is an important component of the cell wall of Gram-positive bacteria, and is essential for the growth and survival of these organisms. TMPA is also found in the cell walls of certain fungi, and is important for their growth and survival as well. TMPA is a commonly used reagent in organic synthesis, and has a variety of uses in the laboratory.

Scientific Research Applications

  • Antibacterial Agents and Diaminopimelic Acid Biosynthesis : A study found that di- or tripeptide derivatives containing L-2-aminopimelic acid, an analogue of 2,2,6,6-Tetramethylpimelic Acid, exhibited antibacterial activity against Gram-negative organisms. These peptides inhibit diaminopimelic acid production in bacterial cells, a critical component of their cell wall peptidoglycan (Berges et al., 1986).

  • Material Science and Biochemistry Applications : A variant of this compound, namely 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been demonstrated to be an effective β-turn and 310/α-helix inducer in peptides. This compound also serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo et al., 1998).

  • Electrochemical Analysis : this compound derivatives have been used in developing modified electrodes for the selective determination of tetracycline in human urine samples, showcasing its potential in electrochemical analysis (Kesavan et al., 2017).

  • Study of Chemical and Structural Disorder in Eumelanins : Research has utilized this compound derivatives to study the electronic and structural properties of eumelanin precursors. This contributes to understanding the physics, chemistry, and biological function of melanins (Tran et al., 2005).

  • Coordination Polymers and Crystal Architecture : Studies have explored the use of this compound in the synthesis and characterization of microporous coordination polymers with rare earth metals, highlighting its role in affecting crystal architecture and porosity (Dimos et al., 2000).

  • Oxidation of Primary Alcohols to Aldehydes : Research has shown that this compound can catalyze the oxidation of primary alcohols to aldehydes, indicating its potential in organic synthesis (Einhorn et al., 1996).

  • Solid-phase Synthesis of Peptides : The compound has been used in the solid-phase synthesis of peptides, demonstrating its utility in peptide research and synthesis (Martin et al., 2001).

  • Supercapacitor Applications : In the field of energy storage, studies have used derivatives of this compound for developing melanin-based flexible supercapacitors, highlighting its potential in bioelectronics (Kumar et al., 2016).

properties

IUPAC Name

2,2,6,6-tetramethylheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUJONFLPBQEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369773
Record name 2,2,6,6-Tetramethylpimelic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2941-45-9
Record name 2,2,6,6-Tetramethylpimelic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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